molecular formula C21H41NO B1596646 1-(Piperidin-1-yl)hexadecan-1-one CAS No. 4629-02-1

1-(Piperidin-1-yl)hexadecan-1-one

Cat. No. B1596646
CAS RN: 4629-02-1
M. Wt: 323.6 g/mol
InChI Key: SBWUACYNOBUPAH-UHFFFAOYSA-N
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Description

“1-(Piperidin-1-yl)hexadecan-1-one” is a chemical compound with the molecular formula C21H41NO and a molecular weight of 323.5563 . It is also known by other names such as 1-Hexadecanone, 1- (1-piperidinyl)-; Piperidine, 1- (1-oxohexadecyl)-; Piperidine, 1-palmitoyl-; 1-Hexadecanoylpiperidine; Hexadecanoylpiperidide .


Molecular Structure Analysis

The molecular structure of “1-(Piperidin-1-yl)hexadecan-1-one” consists of a piperidine ring attached to a hexadecanone chain . The IUPAC Standard InChI is InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21(23)22-19-16-14-17-20-22/h2-20H2,1H3 .


Physical And Chemical Properties Analysis

“1-(Piperidin-1-yl)hexadecan-1-one” is a solid at room temperature . It has a molecular weight of 323.56 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

“1-(Piperidin-1-yl)hexadecan-1-one” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

1-piperidin-1-ylhexadecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21(23)22-19-16-14-17-20-22/h2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWUACYNOBUPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289342
Record name 1-(piperidin-1-yl)hexadecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-1-yl)hexadecan-1-one

CAS RN

4629-02-1
Record name NSC60375
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(piperidin-1-yl)hexadecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Kavitha, A Sushma, LJ Mary, AM Belciya - researchgate.net
The plant selected for the present investigation was Cyperus rotundus L. The extraction of C. rotundus tubers was made through sequential extraction method using petroleum ether, …
Number of citations: 0 www.researchgate.net
A Sophia, M Faiyazuddin, P Alam, MT Hussain… - Journal of Molecular …, 2022 - Elsevier
Two weeding plants namely Tridax procumbens (TP) and Acalypha indica (AI) were studied for their profound wound healing property, antimicrobial activity, and cytotoxicity. The topical …
Number of citations: 13 www.sciencedirect.com
H Al-Khshemawee, X Du, M Agarwal, JO Yang, YL Ren - Molecules, 2018 - mdpi.com
… In the second extraction solvent, 9-hexadecenoic acid pyrrolidide; diclofop-methyl; 1-piperidin-1-yl-hexadecan-1-one; stigmasta-3,5-diene; ethyl glycolate; 1,2-dihydro-2,2,4-…
Number of citations: 24 www.mdpi.com
S Kandasamy, K Devarayan, N Bhuvanendran… - Journal of …, 2021 - Elsevier
As a highly effective nanocomposite for hydrothermal liquefaction (HTL) of microalgae, the recycled biochar synthesized from Spirulina platensis and impregnated into CeO 2 has been …
Number of citations: 44 www.sciencedirect.com

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